molecular formula C11H11FO2 B3261784 ethyl (E)-3-(2-fluorophenyl)prop-2-enoate CAS No. 348-13-0

ethyl (E)-3-(2-fluorophenyl)prop-2-enoate

Cat. No.: B3261784
CAS No.: 348-13-0
M. Wt: 194.2 g/mol
InChI Key: YOIVHDQJCFLRRB-BQYQJAHWSA-N
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Description

Ethyl (E)-3-(2-fluorophenyl)prop-2-enoate is an organic compound with the molecular formula C11H11FO2 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a fluorine atom at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-3-(2-fluorophenyl)prop-2-enoate typically involves the esterification of (E)-3-(2-fluorophenyl)prop-2-enoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-(2-fluorophenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the double bond can yield the corresponding saturated ester.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.

Major Products Formed

    Oxidation: (E)-3-(2-fluorophenyl)prop-2-enoic acid.

    Reduction: Ethyl 3-(2-fluorophenyl)propanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (E)-3-(2-fluorophenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (E)-3-(2-fluorophenyl)prop-2-enoate depends on its interaction with biological targets. The presence of the fluorine atom can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The compound’s effects are mediated through its interaction with molecular targets such as enzymes, receptors, and ion channels.

Comparison with Similar Compounds

Ethyl (E)-3-(2-fluorophenyl)prop-2-enoate can be compared with other similar compounds, such as:

    Ethyl cinnamate: Lacks the fluorine substitution, leading to different reactivity and biological activity.

    Ethyl (E)-3-(4-fluorophenyl)prop-2-enoate: Fluorine substitution at the para position, which can affect its chemical and biological properties.

    Ethyl (E)-3-(2-chlorophenyl)prop-2-enoate: Chlorine substitution instead of fluorine, resulting in different electronic effects and reactivity.

The uniqueness of this compound lies in the specific position of the fluorine atom, which can significantly influence its chemical behavior and interactions with biological targets.

Properties

IUPAC Name

ethyl (E)-3-(2-fluorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2H2,1H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIVHDQJCFLRRB-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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